molecular formula C10H10N2O2 B14136701 N-Hydroxy-1-methyl-1H-indole-2-carboxamide CAS No. 89175-11-1

N-Hydroxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14136701
CAS No.: 89175-11-1
M. Wt: 190.20 g/mol
InChI Key: ZBCYLKYILNEWAK-UHFFFAOYSA-N
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Description

N-Hydroxy-1-methyl-1H-indole-2-carboxamide is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole with hydroxylamine and a carboxylating agent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyl group and the carboxamide moiety at specific positions on the indole ring can result in distinct interactions with molecular targets and different pharmacological properties .

Properties

CAS No.

89175-11-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-hydroxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)6-9(12)10(13)11-14/h2-6,14H,1H3,(H,11,13)

InChI Key

ZBCYLKYILNEWAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NO

Origin of Product

United States

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